molecular formula C5H6ClN3 B1425012 5-chloro-3-cyclopropyl-1H-1,2,4-Triazole CAS No. 1279219-26-9

5-chloro-3-cyclopropyl-1H-1,2,4-Triazole

Cat. No.: B1425012
CAS No.: 1279219-26-9
M. Wt: 143.57 g/mol
InChI Key: VSIVEKRHRRGFPK-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is a unique chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.57 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Clc1nc(n[nH]1)C2CC2 . The InChI representation is 1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.57 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s rotatable bond count is 1 . Its topological polar surface area is 41.6 Ų . The compound’s complexity, as computed by Cactvs, is 115 .

Scientific Research Applications

Heterocyclic Compounds and Drug Development

5-chloro-3-cyclopropyl-1H-1,2,4-triazole is part of the broader triazole family, which has been extensively explored for its pharmacological significance. Triazoles are a class of five-membered heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities. They have been the subject of research for the development of new drugs targeting various diseases due to their structural versatility and broad spectrum of biological activities. This includes anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).

Biological Features of Triazole Derivatives

The synthesis of biologically active derivatives among 1,2,4-triazoles has been a promising direction in scientific research. These compounds demonstrate a wide range of activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of new compounds among this class has led to significant findings in pharmaceutical sciences, highlighting their potential in addressing diverse health concerns (Ohloblina, 2022).

Chemical Synthesis and Applications

The chemical synthesis of triazole-containing scaffolds has been a critical area of research, with a focus on developing efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These efforts aim to discover new drug candidates, emphasizing the importance of 1,2,4-triazoles in drug discovery against cancer, microbial infections, and various diseases (Nasri et al., 2021).

Environmental and Industrial Applications

In addition to pharmaceutical applications, triazoles have shown potential in environmental and industrial settings. The development of 1,2,3-triazole derivatives as corrosion inhibitors for metal surfaces illustrates the versatility of triazoles beyond biomedicine. These compounds offer environmentally friendly solutions for protecting metals and alloys against corrosion, underscoring the multifunctional nature of triazole chemistry (Hrimla et al., 2021).

Biochemical Analysis

Biochemical Properties

5-chloro-3-cyclopropyl-1H-1,2,4-Triazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrazines or hydrazine hydrochlorides, leading to the formation of intermediate compounds

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the rotation of the cyclopropyl group attached to the triazole ring in DMSO solution, which can affect cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, leading to significant biochemical changes . These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary over time . Long-term studies are necessary to fully understand the temporal effects of this compound in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-5-cyclopropyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIVEKRHRRGFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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